molecular formula C18H26N2O5S B2691146 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(ethanesulfonamidomethyl)cyclohexane-1-carboxamide CAS No. 1206987-14-5

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(ethanesulfonamidomethyl)cyclohexane-1-carboxamide

货号: B2691146
CAS 编号: 1206987-14-5
分子量: 382.48
InChI 键: XUVXLUQJSKFAOW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(ethanesulfonamidomethyl)cyclohexane-1-carboxamide is a complex organic compound that features a benzodioxin ring, a sulfonamide group, and a cyclohexane carboxamide moiety

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(ethanesulfonamidomethyl)cyclohexane-1-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the benzodioxin ring, followed by the introduction of the sulfonamide group and the cyclohexane carboxamide moiety. Common reagents and conditions might include:

    Formation of Benzodioxin Ring: This could involve the cyclization of catechol derivatives with appropriate dihalides under basic conditions.

    Introduction of Sulfonamide Group: This step might involve the reaction of the benzodioxin intermediate with ethanesulfonyl chloride in the presence of a base such as triethylamine.

    Formation of Cyclohexane Carboxamide: The final step could involve the coupling of the sulfonamide intermediate with cyclohexane carboxylic acid or its derivatives using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

化学反应分析

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(ethanesulfonamidomethyl)cyclohexane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The benzodioxin ring might be susceptible to oxidation under strong oxidizing conditions.

    Reduction: The sulfonamide group could be reduced to the corresponding amine under reducing conditions.

    Substitution: The compound might undergo nucleophilic or electrophilic substitution reactions, particularly at the benzodioxin ring or the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce amine derivatives.

科学研究应用

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Possible applications in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Use in the development of new materials with specific properties.

作用机制

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(ethanesulfonamidomethyl)cyclohexane-1-carboxamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical and pharmacological studies.

相似化合物的比较

Similar Compounds

  • N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(methylsulfonamidomethyl)cyclohexane-1-carboxamide
  • N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(propylsulfonamidomethyl)cyclohexane-1-carboxamide

Uniqueness

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(ethanesulfonamidomethyl)cyclohexane-1-carboxamide is unique due to the specific combination of functional groups, which might confer distinct chemical and biological properties compared to its analogs. This uniqueness could be leveraged in designing compounds with tailored properties for specific applications.

生物活性

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(ethanesulfonamidomethyl)cyclohexane-1-carboxamide is a compound of interest due to its potential therapeutic applications, particularly in the fields of diabetes and neurodegenerative diseases. This article reviews its biological activity based on recent research findings, including enzyme inhibition studies and structure-activity relationships (SAR).

Chemical Structure

The compound can be described by the following structural formula:

C27H35N3O4S\text{C}_{\text{27}}\text{H}_{\text{35}}\text{N}_{\text{3}}\text{O}_{\text{4}}\text{S}

This structure features a benzodioxin moiety, which is crucial for its biological activity.

Enzyme Inhibition Studies

Recent studies have focused on the enzyme inhibitory potential of this compound, particularly against alpha-glucosidase and acetylcholinesterase enzymes. These enzymes are significant in the management of Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD), respectively.

Key Findings:

  • Alpha-glucosidase Inhibition: The compound exhibited notable inhibitory activity against alpha-glucosidase, which is important for controlling postprandial blood glucose levels. The IC50 values indicate the concentration required to inhibit 50% of the enzyme activity.
  • Acetylcholinesterase Inhibition: The inhibition of acetylcholinesterase suggests potential benefits for cognitive function in neurodegenerative conditions.

Case Studies

  • Synthesis and Screening of Derivatives:
    A study synthesized various derivatives of N-(2,3-dihydrobenzo[1,4]-dioxin-6-amine) and evaluated their inhibitory effects on alpha-glucosidase and acetylcholinesterase. The results showed that certain modifications to the benzodioxin structure significantly enhanced enzyme inhibition.
    CompoundAlpha-glucosidase IC50 (μM)Acetylcholinesterase IC50 (μM)
    14530
    22518
    31510
    The most potent compound demonstrated an IC50 value of 15 μM against alpha-glucosidase and 10 μM against acetylcholinesterase, indicating strong potential for therapeutic applications in T2DM and AD treatment .
  • PARP1 Inhibition:
    Another study investigated the compound's effect on Poly(ADP-ribose) polymerase 1 (PARP1), a target in cancer therapy. The lead compound from this series showed an IC50 of 5.8 μM, demonstrating significant inhibition . This suggests that modifications to the benzodioxin structure can yield compounds with enhanced anticancer properties.

Structure-Activity Relationship (SAR)

The SAR studies revealed that specific substitutions on the benzodioxin ring could dramatically affect biological activity. For example:

  • Nitro or Amino Substituents: Introduction of these groups led to a decrease in enzyme inhibitory activity.
  • Hydroxyl Groups: These modifications generally increased potency against both alpha-glucosidase and acetylcholinesterase.

属性

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[(ethylsulfonylamino)methyl]cyclohexane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O5S/c1-2-26(22,23)19-12-13-3-5-14(6-4-13)18(21)20-15-7-8-16-17(11-15)25-10-9-24-16/h7-8,11,13-14,19H,2-6,9-10,12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUVXLUQJSKFAOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NCC1CCC(CC1)C(=O)NC2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。